molecular formula C3H6NO3P B14410334 2,6,7-Trioxa-4-aza-1-phosphabicyclo[2.2.2]octane CAS No. 85118-69-0

2,6,7-Trioxa-4-aza-1-phosphabicyclo[2.2.2]octane

Cat. No.: B14410334
CAS No.: 85118-69-0
M. Wt: 135.06 g/mol
InChI Key: IFXIRXLFKLHQQU-UHFFFAOYSA-N
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Description

2,6,7-Trioxa-4-aza-1-phosphabicyclo[2.2.2]octane is a bicyclic compound with a unique structure that includes oxygen, nitrogen, and phosphorus atoms. This compound is known for its stability and versatility in various chemical reactions, making it a valuable substance in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,7-Trioxa-4-aza-1-phosphabicyclo[2.2.2]octane typically involves the reaction of a phosphine with an appropriate diol or triol under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure the formation of the desired bicyclic structure.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6,7-Trioxa-4-aza-1-phosphabicyclo[2.2.2]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it into different phosphine derivatives.

    Substitution: It can participate in substitution reactions where one of its atoms is replaced by another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.

Major Products

Scientific Research Applications

2,6,7-Trioxa-4-aza-1-phosphabicyclo[2.2.2]octane has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in various organic reactions.

    Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe in molecular biology.

    Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,6,7-Trioxa-4-aza-1-phosphabicyclo[2.2.2]octane exerts its effects involves its ability to form stable complexes with various metal ions and organic molecules. This interaction can influence molecular pathways and targets, leading to desired chemical transformations or biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,6,7-Trioxa-4-aza-1-phosphabicyclo[2.2.2]octane apart from similar compounds is its unique combination of oxygen, nitrogen, and phosphorus atoms in a bicyclic structure. This configuration provides exceptional stability and reactivity, making it a versatile compound in various applications.

Properties

CAS No.

85118-69-0

Molecular Formula

C3H6NO3P

Molecular Weight

135.06 g/mol

IUPAC Name

2,6,7-trioxa-4-aza-1-phosphabicyclo[2.2.2]octane

InChI

InChI=1S/C3H6NO3P/c1-4-2-6-8(5-1)7-3-4/h1-3H2

InChI Key

IFXIRXLFKLHQQU-UHFFFAOYSA-N

Canonical SMILES

C1N2COP(O1)OC2

Origin of Product

United States

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